1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione
Description
1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione is a substituted imidazolidine-trione derivative featuring a thiophen-2-yl group linked via a 2-oxoethyl moiety. The thiophene substituent introduces unique electronic and steric properties, distinguishing it from analogs with benzothiazole or aryl groups.
Properties
Molecular Formula |
C10H8N2O4S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
1-methyl-3-(2-oxo-2-thiophen-2-ylethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H8N2O4S/c1-11-8(14)9(15)12(10(11)16)5-6(13)7-3-2-4-17-7/h2-4H,5H2,1H3 |
InChI Key |
RORWTTKRWXIHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione typically involves the condensation of 2-acetylthiophene with an appropriate imidazolidine derivative. One common method involves stirring a solution of 2-acetylthiophene and t-butoxide in dimethyl sulfoxide (DMSO) at room temperature for several hours, followed by chromatographic separation to obtain the desired product . Industrial production methods may involve similar condensation reactions but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives .
Scientific Research Applications
1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the formation of hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes . The compound’s anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Key structural analogs of the target compound include:
- Benzothiazole derivatives : e.g., 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) .
- Aryl-substituted derivatives : e.g., 1-(4-chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3e) .
- Thiophene derivatives : e.g., 1-[2-(thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione (discontinued commercial product) .
Table 1: Structural Comparison
Physicochemical Properties
Lipophilicity (log Kow) is critical for membrane permeability and bioavailability.
Table 2: Lipophilicity and Bioactivity Data
Key Observations :
Structure-Activity Relationships (SAR)
- Substituent position : Para-substituted aryl groups (e.g., 3d, 3e) optimize enzyme inhibition, while meta or ortho substitutions reduce activity .
- Electron effects : Fluorine in benzothiazole enhances electron-withdrawing capacity, stabilizing enzyme-inhibitor interactions .
- Thiophene vs. benzothiazole : Thiophene’s lower electronegativity compared to fluorobenzothiazole may reduce binding affinity, though its π-electron system could facilitate hydrophobic interactions .
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